molecular formula C23H22O6 B191769 Macluraxanthone CAS No. 5848-14-6

Macluraxanthone

Katalognummer: B191769
CAS-Nummer: 5848-14-6
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: XRVLGJCHUWXTDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Macluraxanthone is a trihydroxylated xanthone derivative isolated from various plant species, including Maclura cochinchinensis and Garcinia bracteata . This compound is of significant interest in biochemical research due to its diverse and potent biological activities. In cancer research, this compound has demonstrated notable cytotoxicity against a range of human cancer cell lines, including HelaS3, A549, and HepG2 . Its mechanism of action has been linked to the inhibition of CDK2, suggesting a potential role in halting cell cycle progression . In infectious disease studies, this compound exhibits antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with studies indicating its binding conformation resembles that of tetracycline, interfering with bacterial cell wall synthesis . Furthermore, recent investigations in cardiovascular research have revealed that this compound can induce mitophagy—the selective autophagy of damaged mitochondria—via the PINK1-Parkin pathway. This activity has been shown to decrease cell death and reduce reactive oxygen species (ROS) levels in H9c2 cells subjected to an ischemia/reperfusion (IR) injury model, highlighting its potential as a tool for studying cardioprotection . Researchers value this compound as a versatile natural product for exploring new therapeutic pathways in oncology, microbiology, and cardiovascular disease. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

5,9,10-trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-6-22(2,3)15-19-12(9-10-23(4,5)29-19)17(26)14-16(25)11-7-8-13(24)18(27)20(11)28-21(14)15/h6-10,24,26-27H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVLGJCHUWXTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207172
Record name Macluraxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5848-14-6
Record name Macluraxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5848-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Macluraxanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Macluraxanthone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Macluraxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Friedel-Crafts Acylation and Cyclization Strategies

The synthesis of xanthones, including this compound, often begins with Friedel-Crafts acylation to construct the benzophenone intermediate. In a representative approach, naphthalene derivatives (e.g., 4 ) are reacted with aryl acids (e.g., 5 ) using trifluoroacetic anhydride (TFAA) in dichloromethane, yielding a single regioisomer (e.g., 6 ) in 51% yield. Subsequent deprotection with palladium on carbon under hydrogen pressure affords phenolic intermediates (e.g., 7 ), which undergo oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form spiro-compounds (e.g., 8 ). Hydrolysis with aqueous trifluoroacetic acid (TFA) yields triones (e.g., 9 ), which isomerize thermally to xanthones at 200°C under reduced pressure (93% yield).

This method’s versatility is demonstrated by its adaptability to electron-poor precursors, though the requirement for high-temperature steps may limit scalability. Alternative cyclization agents, such as ceric ammonium nitrate (CAN), have been explored. For example, treatment of (1,4-dimethoxynaphthalen-2-yl)(2-hydroxyphenyl)methanone with CAN produces 12a-methoxy-5H-benzo[c]xanthene-5,7(12aH)-dione, confirmed via X-ray crystallography.

Ullmann Coupling and Subsequent Functionalization

The Ullmann coupling reaction provides a robust pathway for constructing the xanthone ether linkage. In one protocol, 2-chloronicotinic acid (63 ) is coupled with 3,5-dimethoxyphenol (60 ) using copper catalyst and potassium carbonate in dry DMF, yielding intermediate 64 . Cyclization with polyphosphoric acid (PPA) at 100°C for 3 hours furnishes the xanthone core (65 ). This method’s efficacy is enhanced by its compatibility with electron-rich aryl partners, though yields remain moderate (50–65%).

Mannich Base Derivatives for Functionalization

Mannich reactions have been employed to introduce amine-containing side chains to xanthones. Starting with 1,3-dihydroxyxanthone, etherification at the 3-position under alkaline conditions generates intermediates (2–4 ), which react with formaldehyde and secondary amines to yield Mannich bases (e.g., 1a–4e ). While this approach expands the functional diversity of xanthones, its application to this compound requires further exploration, particularly in preserving prenyl groups during reaction conditions.

Natural Product Extraction and Purification

Solvent Extraction from Maclura tricuspidata

This compound is predominantly isolated from the fresh unripe fruits of Maclura tricuspidata. A standardized protocol involves sequential extraction with 75% ethanol (room temperature, 3×48 hours), yielding a crude extract (508.2 g from 2.8 kg plant material). The extract is partitioned into n-hexane (30.1 g), dichloromethane (DCM, 44.6 g), ethyl acetate (EtOAc, 7.5 g), and n-butanol (n-BuOH, 35.8 g). The DCM fraction, enriched with prenylated xanthones, undergoes further purification.

Table 1: Solvent Partitioning of Maclura tricuspidata Extract

SolventYield (g)Key Components
n-Hexane30.1Lipophilic compounds
DCM44.6Prenylated xanthones
EtOAc7.5Polar phenolics
n-BuOH35.8Glycosides

Chromatographic Purification

The DCM fraction is subjected to normal-phase medium-pressure liquid chromatography (NP-MPLC) with gradient elution (n-hexane:EtOAc, 50:1 to 0:100), yielding 11 subfractions (MTUM1–MTUM11). Further purification of MTUM1 and MTUM6–MTUM11 via Sephadex LH-20 size exclusion chromatography and semi-preparative HPLC affords this compound alongside related isoflavones (e.g., compounds 2 , 3 , 5–7 ). Critical parameters include:

  • Stationary phase : Silica gel (40–63 µm) for NP-MPLC; C18 for HPLC

  • Mobile phase : Methanol-water (65:35) for HPLC, 2 mL/min flow rate

  • Detection : UV at 254 nm

Comparative Analysis of Synthetic vs. Natural Routes

Yield and Scalability

Synthetic routes offer precise control over substitution patterns but face challenges in achieving high yields (e.g., 51% for Friedel-Crafts acylation). Natural extraction provides this compound in milligram quantities per kilogram of plant material, necessitating large-scale processing for industrial applications.

Functional Group Compatibility

Prenyl groups in this compound are susceptible to oxidation under synthetic conditions (e.g., DDQ-mediated cyclization) . Natural extraction preserves these moieties but introduces complexities in separating structurally similar analogs.

Analyse Chemischer Reaktionen

Types of Reactions

Macluraxanthone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Macluraxanthone has shown significant anticancer activity across various cancer cell lines. Research indicates that it exhibits moderate to high apoptotic-dependent activity against multiple types of cancer cells, including:

  • U-87 (glioblastoma)
  • SGC-7901 (gastric cancer)
  • PC-3 (prostate cancer)
  • A549 (lung cancer)

In a study, this compound demonstrated IC50 values ranging from 3.35 to 8.09 µM against these cell lines, indicating its potential as a chemotherapeutic agent . The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through the activation of caspase cascades and modulation of signaling pathways involved in cell survival .

Cardioprotective Effects

This compound has been investigated for its cardioprotective properties, particularly in the context of ischemia/reperfusion injury. It has been shown to induce mitophagy via the PINK1-Parkin pathway, which is crucial for mitochondrial quality control . In vitro studies using H9c2 cardiac cells revealed that treatment with this compound resulted in decreased cell death and reduced levels of reactive oxygen species (ROS), suggesting its potential role in protecting cardiac tissue from oxidative stress during ischemic events .

Immunomodulatory Effects

The compound exhibits immunomodulatory effects by influencing macrophage polarization. Studies have demonstrated that this compound promotes the polarization of M1-like pro-inflammatory macrophages while modulating cytokine production. Specifically, it increases the expression of CD86 while decreasing CD14 and CD80 expression in THP-1 human macrophages . This dual role may be beneficial in managing inflammatory diseases, although further research is needed to clarify its implications in clinical settings.

Antioxidant and Anti-inflammatory Activities

This compound possesses strong antioxidant properties, which contribute to its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine production, such as TNF-α and IL-10, particularly when combined with lipopolysaccharide stimulation . This suggests that this compound could be developed as a therapeutic agent for conditions characterized by chronic inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria such as Propionibacterium acnes and Staphylococcus epidermidis positions it as a potential candidate for treating skin infections and inflammatory conditions like acne . The mechanisms underlying this activity may involve the modulation of oxidative stress and inflammatory pathways.

Case Studies and Research Findings

StudyFocusFindings
Wu et al. (2020)Mitophagy inductionThis compound promotes PINK1-Parkin-mediated mitophagy, reducing myocardial ischemia/reperfusion injury in H9c2 cells .
Tan et al. (2021)ImmunomodulationDemonstrated increased M1 macrophage polarization and altered cytokine profiles in response to this compound treatment .
Doi et al. (2011)Anticancer efficacyShowed significant cytotoxicity against various cancer cell lines with IC50 values indicating strong anticancer potential .

Vergleich Mit ähnlichen Verbindungen

Anti-Cholinesterase Activity

This compound exhibits potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 8.47 µM and 29.8 µM, respectively. This surpasses quercetin (IC₅₀ = 15.2 µM for AChE) but is less potent than synthetic isoflavone derivatives (IC₅₀ = 4 nM) . Its non-competitive inhibition of AChE suggests binding outside the catalytic site, unlike competitive inhibitors like quercetin .

Anti-Inflammatory Effects

This compound modulates macrophage polarization by upregulating CD86 (M1 marker) and downregulating CD14, CD11b, and CD80 in THP-1 macrophages. In contrast, gerontoxanthone-I lacks reported immunomodulatory effects but induces mitophagy via PINK1/Parkin pathways . Under LPS stimulation, this compound reduces TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) production, indicating context-dependent regulation .

Anticancer Activity

Compound Cell Line IC₅₀/Effective Dose Mechanism
This compound B16F10 melanoma 3–10 µM Apoptosis induction, inhibits metastasis
Gerontoxanthone-I B16F10 melanoma 3–30 µM Apoptosis via chromatin condensation
Caloxanthone B NCI-H187 Not reported Cytotoxicity via ROS generation

This compound inhibits B16F10 cell invasion more effectively than doxorubicin (10 µM) without cytotoxicity .

Antioxidant Capacity

This compound scavenges 91.74% of DPPH radicals at tested concentrations, outperforming iso-pomiferin (64.31% NO scavenging) and quercetin in ABTS and TEAC assays .

Pharmacokinetic and Toxicity Profiles

Parameter This compound Caloxanthone B Brasixanthone B
LogP 5.3 6.0 5.7
H-bond donors 3 2 2
Intestinal absorption >90% >90% >90%
AMES toxicity Mutagenic (predicted) Mutagenic (predicted) Mutagenic (predicted)
Binding affinity to FTO* –8.48 kcal/mol –9.74 kcal/mol –9.39 kcal/mol

*Fat mass and obesity-associated protein (FTO). This compound shows lower binding affinity than caloxanthone B but higher than orlistat (–4.80 kcal/mol) .

Biologische Aktivität

Macluraxanthone, a naturally occurring xanthone derived from the roots of Maclura amboinensis, has garnered attention for its diverse biological activities. This article explores the compound's immunomodulatory, anticancer, antioxidant, anti-inflammatory, and anti-malarial properties, supported by research findings and case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities that contribute to its potential therapeutic applications:

  • Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in various biological systems.
  • Anticancer Properties : Studies indicate that this compound can inhibit cancer cell proliferation and metastasis, particularly in melanoma and lung cancer models.
  • Immunomodulatory Effects : The compound influences macrophage polarization and cytokine production, which are vital for immune responses.
  • Anti-inflammatory Effects : this compound reduces inflammation markers and cytokine production in response to inflammatory stimuli.
  • Anti-malarial Activity : Preliminary studies suggest potential efficacy against malaria parasites.

1. Immunomodulatory Effects

Research has shown that this compound promotes the polarization of M1-like pro-inflammatory macrophages. In a study involving THP-1 human macrophages, treatment with this compound increased the expression of CD86 while decreasing CD14 and CD80 expression. Notably, in the presence of lipopolysaccharide (LPS), this compound significantly reduced TNF-α and IL-10 cytokine production, indicating its complex role in modulating immune responses .

Treatment ConditionCD86 ExpressionCD14 ExpressionTNF-α Production
ControlBaselineBaselineHigh
This compoundIncreasedDecreasedReduced
LPS + this compoundIncreasedDecreasedSignificantly Reduced

2. Anticancer Activity

This compound has shown promising results in various cancer models. In vitro studies revealed that it inhibited the invasion of B16F10 melanoma cells more effectively than doxorubicin at non-toxic concentrations. The compound affected multiple steps in cancer metastasis, including proliferation and migration . Additionally, in vivo studies demonstrated significant prolongation of survival in murine models of chronic lymphocytic leukemia (CLL) following treatment with this compound .

Cancer ModelTreatment Dose (mg/kg)Survival Rate Improvement
CLL Xenograft Model5p = 0.0006
B16F10 Melanoma3-10Significant Inhibition

3. Antioxidant Properties

The antioxidant capacity of this compound was highlighted in studies examining its ability to scavenge free radicals and reduce oxidative stress markers. This activity is essential for preventing cellular damage associated with various diseases .

Case Study 1: Mitophagy Induction

A study investigating the effects of this compound on cardiac cells found that it induces mitophagy via the PINK1-Parkin pathway. This mechanism is crucial for maintaining mitochondrial health and function during ischemia/reperfusion injury. The treatment resulted in decreased cell death and reactive oxygen species (ROS) levels in H9c2 cardiac cells, showcasing its cardioprotective effects .

Case Study 2: Lung Cancer Cell Lines

In another case study focusing on lung cancer cell lines, this compound exhibited significant antiproliferative effects. The study reported IC50 values indicating effective cytotoxicity against various lung cancer cells, reinforcing its potential as an anticancer agent .

Q & A

Q. What are the standard protocols for extracting and isolating macluraxanthone from natural sources?

this compound is typically extracted from the root bark of Mesua ferrea using organic solvents. A validated protocol involves maceration of dried plant material in n-hexane, followed by vacuum column chromatography with silica gel and gradient elution (hexane/chloroform to chloroform/methanol). Purity is confirmed via melting point analysis, mass spectrometry, and NMR spectroscopy, with comparisons to literature data (e.g., m.p. 169–170°C, UV/IR spectra) .

Q. What biological activities of this compound have been established in preclinical studies?

Preclinical studies highlight this compound’s anti-inflammatory, immunomodulatory, anti-cholinesterase, and anticancer properties. Key findings include:

  • Inhibition of acetylcholinesterase (AChE) with IC₅₀ = 8.47 µM, suggesting potential for Alzheimer’s disease research .
  • Promotion of M1-like macrophage polarization via CD86 upregulation and CD14/CD11b suppression .
  • Anti-metastatic effects in B16F10 melanoma cells at non-toxic doses (3–10 µM) .

Advanced Research Questions

Q. How should researchers design in vitro experiments to assess this compound’s immunomodulatory effects on macrophages?

  • Cell model : Use PMA-differentiated THP-1 macrophages cultured in RPMI-1640 medium with 10% FBS .
  • Treatment : Apply this compound at 5–25 µg/mL for 24–48 hours. Include LPS challenge (e.g., 100 ng/mL) to study cytokine modulation .
  • Assays :
  • Flow cytometry for surface markers (CD14, CD86, CD206) .
  • ELISA for cytokines (TNF-α, IL-1β, IL-10) .
  • MTT assay to confirm non-toxic doses (IC₅₀ >50 µg/mL) .

Q. How can researchers reconcile this compound’s pro-inflammatory macrophage polarization with its suppression of TNF-α and IL-10 under LPS challenge?

This apparent contradiction arises from context-dependent effects. While this compound promotes M1 markers (e.g., CD86), it inhibits LPS-induced cytokine release via NF-κB or MAPK pathway modulation. Researchers should:

  • Compare baseline vs. LPS-stimulated conditions .
  • Perform time-course experiments to track dynamic cytokine profiles .
  • Use transcriptomic analysis (e.g., RNA-seq) to identify upstream regulatory mechanisms .

Q. What methodological considerations are critical for ensuring this compound’s purity and stability in experimental settings?

  • Storage : Prepare stock solutions in DMSO (50 mg/mL), store at 4°C, and avoid freeze-thaw cycles .
  • Validation : Confirm purity via HPLC (>95%), melting point consistency, and spectroscopic fingerprints (e.g., ¹H/¹³C-NMR) .
  • Solvent controls : Use ≤0.01% DMSO to avoid vehicle-induced artifacts .

Q. How can researchers elucidate this compound’s anti-cholinesterase mechanism using enzyme kinetics and molecular docking?

  • Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition type (e.g., non-competitive for AChE, competitive for BChE) .
  • Docking studies : Use software like AutoDock to model interactions with AChE’s catalytic site (e.g., hydrogen bonding with Tyr337, π-π stacking with Trp86) .
  • Validation : Compare with reference inhibitors (e.g., donepezil) and site-directed mutagenesis .

Data Analysis and Translational Research

Q. What strategies are recommended for optimizing this compound dosage in in vivo studies based on in vitro data?

  • Dose translation : Use allometric scaling from in vitro IC₅₀ values (e.g., 8.47 µM ≈ 3.34 mg/kg in mice) .
  • Toxicity screening : Conduct acute toxicity assays (e.g., 5–50 mg/kg in rodents) .
  • Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS .

Q. How should researchers address discrepancies in this compound’s antioxidant activity across different assay systems?

Discrepancies (e.g., DPPH vs. FRAP assays) may reflect redox mechanism differences. To resolve:

  • Use multiple assays (DPPH, ABTS, FRAP) for cross-validation .
  • Compare results with reference antioxidants (e.g., quercetin, ascorbic acid) .
  • Test pro-oxidant effects via ROS quantification in cellular models .

Q. What in vivo models are most suitable for translating this compound’s anti-cancer effects observed in vitro?

  • Xenograft models : Implant B16F10 melanoma or leukemia cells (e.g., CD5+ CLL) into immunodeficient mice .
  • Dosing : Administer 5 mg/kg this compound intraperitoneally, 5x/week .
  • Endpoints : Monitor tumor volume, metastasis, and survival rates .

Mechanistic and Pathway-Focused Questions

Q. How does this compound modulate the PINK1-Parkin pathway to attenuate ischemia/reperfusion injury?

  • Mechanism : Stabilizes PINK1 on mitochondrial membranes, recruiting Parkin for ubiquitination of damaged mitochondria .
  • Assays : Use H9c2 cardiomyocytes subjected to hypoxia/reoxygenation. Measure mitophagy markers (Tom20 degradation, LC3-II accumulation) .
  • Inhibitors : Validate with ParkinS65A mutants or proteasome inhibitors (e.g., MG132) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Macluraxanthone
Reactant of Route 2
Macluraxanthone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.